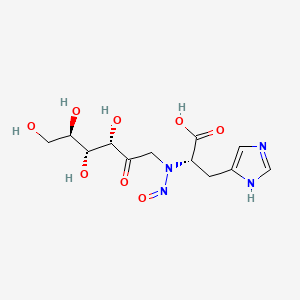
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is a compound formed by the combination of L-histidine and D-fructose, with an additional nitroso group. This compound is known for its potential antioxidant and chemopreventive properties, particularly in the context of food-related applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- typically involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the Maillard reaction conditions. This involves the use of specific catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification using chromatography techniques to isolate the compound from reaction mixtures .
Types of Reactions:
Oxidation: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- can undergo oxidation reactions, particularly in the presence of metal ions such as copper.
Substitution: Substitution reactions involving the imidazole ring of histidine can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal ions such as copper(II) ions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted imidazole derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
L-Histidine: A naturally occurring amino acid with antioxidant properties.
D-Fructose: A reducing sugar involved in the Maillard reaction.
L-Carnosine: A dipeptide with antioxidant and anti-glycation properties.
N-(1-deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with similar properties.
Uniqueness: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is unique due to its combination of antioxidant, chemopreventive, and ACE inhibitory activities.
Propriétés
Numéro CAS |
99789-48-7 |
|---|---|
Formule moléculaire |
C12H18N4O8 |
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[nitroso-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C12H18N4O8/c17-4-9(19)11(21)10(20)8(18)3-16(15-24)7(12(22)23)1-6-2-13-5-14-6/h2,5,7,9-11,17,19-21H,1,3-4H2,(H,13,14)(H,22,23)/t7-,9+,10+,11+/m0/s1 |
Clé InChI |
UPTXNWARCVQXTI-AYHFEMFVSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)N(CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N(CC(=O)C(C(C(CO)O)O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


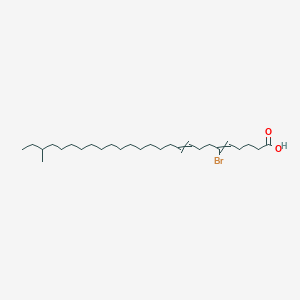
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
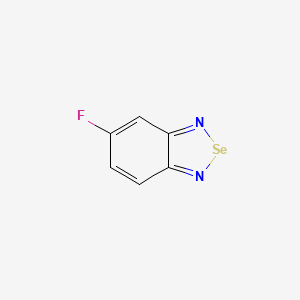
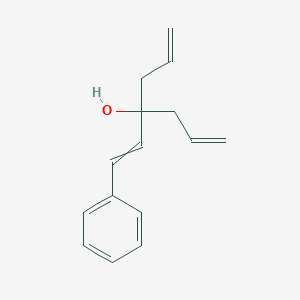

![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
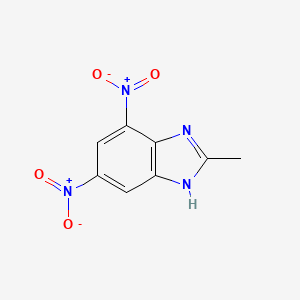

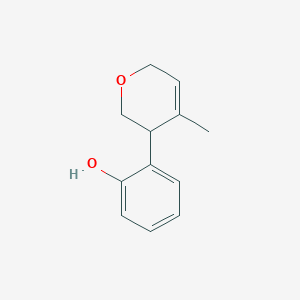
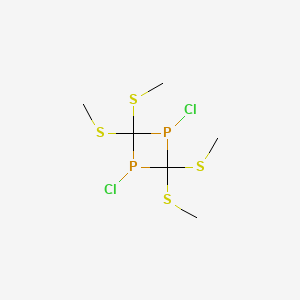
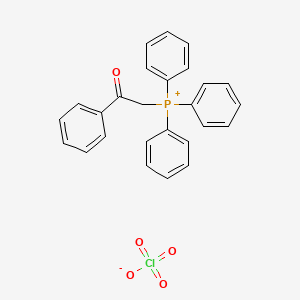

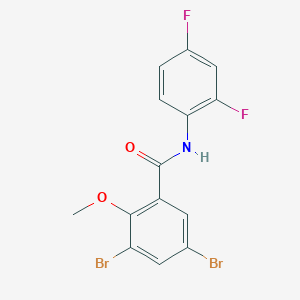
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
